N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Description

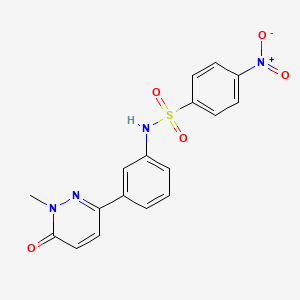

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a nitro-substituted benzene ring. The pyridazinone moiety is a heterocyclic structure known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-3-2-4-13(11-12)19-27(25,26)15-7-5-14(6-8-15)21(23)24/h2-11,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBOYBPVWKIHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl ring and the nitrobenzenesulfonamide group. Key steps may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Phenyl Ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl ring to the pyridazinone core.

Introduction of the Nitrobenzenesulfonamide Group: This can be done through sulfonation and nitration reactions, followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Researchers may investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription pathways.

Comparison with Similar Compounds

Table 1: Comparison of Molecular Features

Key Observations :

- Linker Groups : The sulfonamide linker in the target compound contrasts with the urea or carboxamide linkers in analogues, which may impact solubility and target selectivity .

- Substituent Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, whereas cyano or fluoro groups in analogues modulate polarity and metabolic stability.

Crystallographic and Conformational Comparisons

Structural studies using programs like SHELXL and SHELXT reveal that sulfonamide derivatives often exhibit planar geometries at the sulfonamide linkage, facilitating π-stacking interactions. In contrast, urea-linked analogues (e.g., Enamine’s 1-benzyl-3-...urea) display greater conformational flexibility due to rotational freedom around the urea bond . WinGX and ORTEP visualizations further highlight differences in anisotropic displacement parameters, suggesting divergent packing efficiencies in crystal lattices.

Inferred Pharmacological Properties

Conversely, the cyanopyrimidine-containing analogue may prioritize kinase inhibition, as seen in FDA-approved kinase inhibitors like imatinib .

Biological Activity

N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Compound Overview

Chemical Structure:

The compound features a pyridazinone moiety linked to a phenyl group and a sulfonamide functional group, which is known for enhancing the biological activity of many drugs. The molecular formula is .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinone Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Coupling with Phenyl Group: This step often employs coupling agents to facilitate the attachment of the phenyl moiety.

- Introduction of the Sulfonamide Group: The final step involves sulfonation to yield the target compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

COX Inhibition

A notable area of research has focused on the compound's potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process and pain signaling. In vitro studies have demonstrated that compounds with similar structures can inhibit COX-2 activity, which is associated with reduced inflammation and pain relief. For example, a study on related compounds showed varying degrees of COX-2 inhibition, with some achieving up to 47.1% inhibition at 20 μM concentration .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: Binding to active sites of enzymes like COX, thereby blocking substrate access.

- Receptor Interactions: Potential interactions with specific receptors involved in inflammation and pain pathways.

Case Studies and Data Tables

Several studies have evaluated the biological activity of related compounds. Below is a summary table showcasing some findings from recent research:

| Compound | Structure | COX Inhibition (%) at 20 μM | Remarks |

|---|---|---|---|

| Compound A | Similar structure | 47.1 ± 4.3 | Significant COX-2 inhibitor |

| Compound B | Related sulfonamide | 36.3 ± 3.6 | Moderate activity |

| Celecoxib | Reference drug | 80.1 ± 2.7 | Standard for comparison |

These results indicate that while N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-4-nitrobenzenesulfonamide may not match celecoxib's potency, it still demonstrates promising inhibitory effects on COX enzymes.

Q & A

Q. What are the recommended synthetic routes for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

Intermediate preparation : Synthesis of the 1-methyl-6-oxo-1,6-dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones.

Coupling : Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, THF solvent, 65°C) to attach the phenyl ring.

Sulfonamide introduction : Nucleophilic substitution using 4-nitrobenzenesulfonyl chloride in DMF at 0–25°C.

Key parameters:

- Temperature control (60–80°C for coupling; 0°C for sulfonylation to avoid side reactions).

- Solvent polarity (THF for coupling; DMF for sulfonylation).

- Purification via column chromatography (silica gel, 3:1 hexane/EtOAc) yields 45–65% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.4 ppm), and sulfonamide NH (δ 10.2 ppm).

- ¹³C NMR confirms the nitro group (δ 148 ppm) and pyridazinone carbonyl (δ 167 ppm).

- HPLC-MS : Retention time ~12.3 min (C18 column, 70:30 MeOH/H₂O); molecular ion [M+H]⁺ at m/z 427.3.

- FT-IR : Sulfonamide S=O stretches (1340–1160 cm⁻¹), nitro group (1520 cm⁻¹).

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may stem from assay variability or target promiscuity. Mitigation strategies:

Standardization : Replicate assays in triplicate under controlled pH (7.4) and ionic strength (150 mM NaCl).

Isoform-specific testing : Use purified COX-1/COX-2 or kinase isoforms to identify selectivity (e.g., IC₅₀ ratios).

Q. Orthogonal validation :

- Surface plasmon resonance (SPR) to measure binding kinetics (KD values).

- Cellular assays (e.g., siRNA knockdown) to confirm target engagement .

Q. What computational strategies optimize the binding affinity of this sulfonamide derivative to protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) to identify critical interactions (e.g., H-bond with Arg120 and π-stacking with Tyr355).

- Molecular dynamics (MD) : Simulate binding stability (AMBER, 100 ns trajectory) to assess RMSD fluctuations (<2 Å).

- QSAR modeling : Prioritize electron-withdrawing substituents at the phenyl ring (e.g., -NO₂ at C4 improves affinity by 1.2 log units) .

Q. What experimental and analytical approaches resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Data collection : Re-measure crystals at 100 K (liquid N₂) to reduce thermal motion artifacts.

- Software refinement :

- SHELXT for space-group determination (e.g., P2₁/c).

- SHELXL with anisotropic displacement parameters for non-H atoms.

- Validation :

- Powder XRD to confirm phase purity (match simulated vs. experimental patterns).

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.